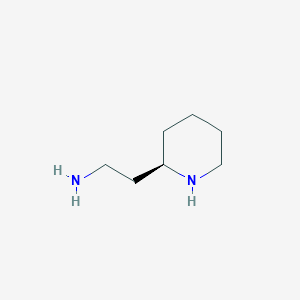
(R)-2-(Piperidin-2-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(Piperidin-2-yl)ethanamine is a chiral amine compound with a piperidine ring structure. It is an important intermediate in the synthesis of various pharmaceuticals and bioactive molecules. The compound’s chirality and functional groups make it a valuable building block in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Piperidin-2-yl)ethanamine typically involves the reduction of a corresponding ketone or the reductive amination of a suitable precursor. One common method is the reduction of 2-(Piperidin-2-yl)ethanone using a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions. Another approach involves the reductive amination of 2-piperidone with an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of ®-2-(Piperidin-2-yl)ethanamine often employs catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon or Raney nickel to achieve high yields and enantioselectivity. The reaction conditions are optimized to ensure the desired stereochemistry and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-(Piperidin-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring or the ethanamine chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and suitable solvents.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, ketones, aldehydes, and secondary or tertiary amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-2-(Piperidin-2-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It is a precursor in the synthesis of pharmaceuticals, including drugs targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2-(Piperidin-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of enzymes or receptors. These interactions can modulate biochemical pathways and physiological processes, leading to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Piperidin-2-yl)ethanamine: The enantiomer of ®-2-(Piperidin-2-yl)ethanamine with similar chemical properties but different biological activities.
2-(Piperidin-2-yl)ethanol: A related compound with an alcohol group instead of an amine, used in different synthetic applications.
2-(Piperidin-2-yl)acetic acid: Another related compound with a carboxylic acid group, used in the synthesis of various derivatives.
Uniqueness
®-2-(Piperidin-2-yl)ethanamine is unique due to its specific chirality and functional groups, which confer distinct reactivity and biological activity. Its enantiomeric purity and ability to participate in diverse chemical reactions make it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C7H16N2 |
|---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
2-[(2R)-piperidin-2-yl]ethanamine |
InChI |
InChI=1S/C7H16N2/c8-5-4-7-3-1-2-6-9-7/h7,9H,1-6,8H2/t7-/m1/s1 |
InChI Key |
IEVJVQXLBZUEMH-SSDOTTSWSA-N |
Isomeric SMILES |
C1CCN[C@H](C1)CCN |
Canonical SMILES |
C1CCNC(C1)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


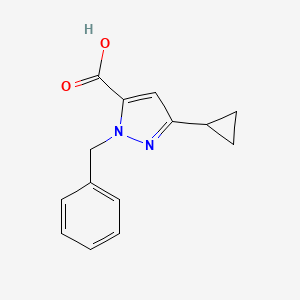
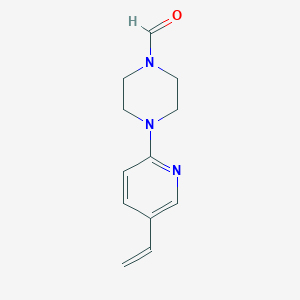

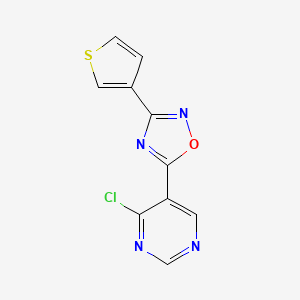
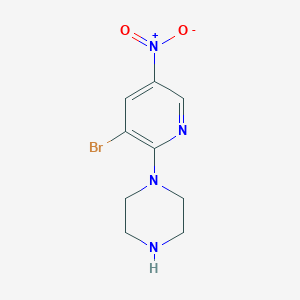
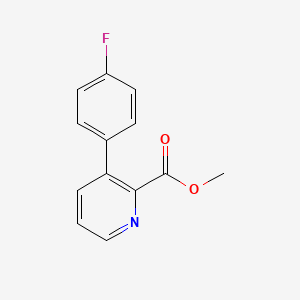
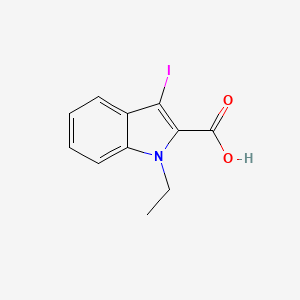
![4-Hydroxy-6-oxo-3-phenyl-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B11806837.png)
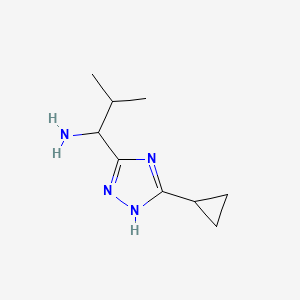
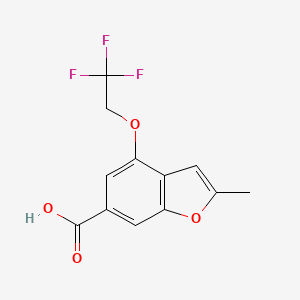
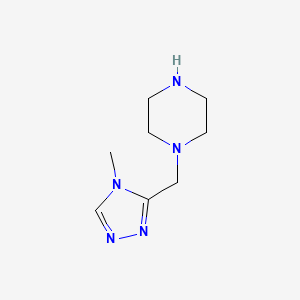
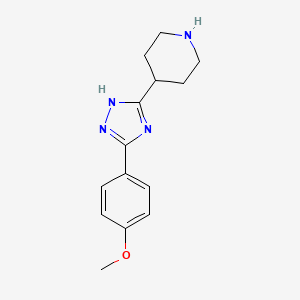

![6-Bromo-2-(3,5-dichlorophenyl)benzo[d]thiazole](/img/structure/B11806896.png)
